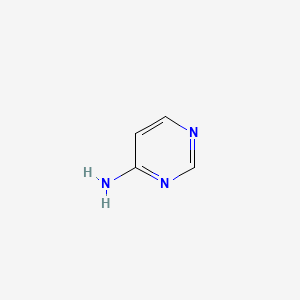

4-Aminopyrimidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c5-4-1-2-6-3-7-4/h1-3H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRRZWATULMEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207841 | |

| Record name | 4-Aminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-54-8 | |

| Record name | 4-Aminopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU3262X8CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Aminopyrimidine chemical properties and structure

An In-depth Technical Guide to 4-Aminopyrimidine: Structure, Properties, and Applications

Introduction

This compound, a canonical heterocyclic amine, stands as a cornerstone scaffold in the fields of medicinal chemistry and materials science.[1][2] Characterized by a pyrimidine ring substituted with an amino group at the C4 position, its structure is deceptively simple.[1] This arrangement imparts a unique set of electronic and steric properties, establishing it as a privileged pharmacophore that adeptly mimics the purine bases of ATP, enabling potent interactions with the hinge region of various protein kinases.[3] Consequently, this compound and its derivatives are integral to the development of targeted therapeutics, particularly in oncology.[3][4]

This guide offers a comprehensive exploration of this compound, intended for researchers, scientists, and drug development professionals. We will dissect its fundamental chemical properties and structure, delve into its synthesis and reactivity, and survey its critical applications in modern drug discovery. The narrative is grounded in established scientific principles, supported by detailed experimental protocols and authoritative references to provide a trusted resource for laboratory application.

Molecular Structure and Physicochemical Properties

The utility of this compound in chemical synthesis and drug design is a direct consequence of its distinct structural and electronic features.

Chemical Structure and Tautomerism

This compound (C₄H₅N₃) consists of a diazine core with an exocyclic amino group.[5] This structure facilitates its role as both a hydrogen bond donor (via the amino group) and acceptor (via the ring nitrogens).[6] A critical aspect of its chemistry is the existence of tautomeric forms. The molecule primarily exists in the aromatic amino form, but it can undergo tautomerization to the non-aromatic imino form (3,4-dihydro-4-iminopyrimidine).[7][8][9] This equilibrium is influenced by the solvent environment and is crucial for its biological activity, particularly in enzymatic catalysis where the imino tautomer can act as an intramolecular trigger.[7][8][10]

Caption: Amino-imino tautomeric equilibrium of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These data are critical for designing experimental conditions for synthesis, purification, and formulation.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅N₃ | [5][11] |

| Molecular Weight | 95.11 g/mol | [6][12] |

| Appearance | White to slightly beige crystals or powder | [11][13] |

| Melting Point | 154-156 °C | [11][13] |

| pKa | 5.71 (at 20 °C) | [11][13] |

| Solubility | Slightly soluble in water; soluble in hot ethyl acetate | [1][11][13] |

| UV λmax | 273 nm (in Ethanol) | [11][13] |

| CAS Number | 591-54-8 | [11][12] |

Spectroscopic Data Analysis

Structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for the aromatic protons and the amino group protons. In a solvent like DMSO-d₆, the pyrimidine ring protons typically appear as distinct multiplets in the aromatic region, while the amino protons appear as a broader singlet.[14]

-

¹³C NMR Spectroscopy : The carbon spectrum confirms the carbon framework of the molecule. The three unique carbons of the pyrimidine ring will have characteristic shifts, with the carbon atom bonded to the amino group (C4) being significantly influenced by its electron-donating effect.[15]

-

Infrared (IR) Spectroscopy : The IR spectrum is particularly useful for identifying the key functional groups. Characteristic peaks include N-H stretching vibrations for the amino group (typically in the 3100-3500 cm⁻¹ region) and C=N and C=C stretching vibrations from the aromatic ring (around 1500-1650 cm⁻¹).[16]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z = 95, corresponding to its monoisotopic mass.[5]

Synthesis and Reactivity

Synthesis Methods

Industrially scalable synthesis of 4-aminopyrimidines can be achieved through a Lewis acid-catalyzed condensation reaction starting from acrylonitrile, which avoids the use of carcinogenic chemicals.[17] For laboratory-scale synthesis, a common approach involves the construction of the pyrimidine ring from appropriate precursors. One established method is the reaction of an amidine with a β-dicarbonyl compound or its equivalent.[18]

Chemical Reactivity

The reactivity of this compound is dominated by two features: the nucleophilicity of the exocyclic amino group and the electrophilic nature of the pyrimidine ring, which is considered an electron-deficient heterocycle.

-

Reactions at the Amino Group : The amino group readily undergoes reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.[19] This reactivity is a cornerstone of its use as a building block, allowing for the facile introduction of diverse substituents.[2][3]

-

Reactions on the Pyrimidine Ring : The pyrimidine ring can undergo nucleophilic aromatic substitution, particularly if activating groups are present or if the ring is quaternized. It can also react with electrophiles like halogens, though the conditions can lead to complex product mixtures, including protonation of the ring nitrogen.[20][21]

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a highly valued pharmacophore in drug discovery, primarily for its role in the development of protein kinase inhibitors.

Kinase Inhibition

The pyrimidine core, along with the 4-amino substituent, effectively mimics the adenine portion of ATP. The ring nitrogens can act as hydrogen bond acceptors, anchoring the molecule into the hinge region of the kinase ATP-binding pocket, while the amino group can serve as a hydrogen bond donor.[3] This binding mode is a common feature of many successful kinase inhibitors. By modifying the substituents attached to the this compound core, medicinal chemists can achieve high potency and selectivity for specific kinase targets, including:

-

Epidermal Growth Factor Receptor (EGFR) [3]

-

Bruton's Tyrosine Kinase (BTK) [4]

-

Fibroblast Growth Factor Receptors (FGFRs) [4]

-

Cyclin-Dependent Kinases (CDKs) [3]

The 4-aminopyrazolopyrimidine scaffold, a fused bicyclic system derived from this compound, is another prominent structure found in numerous clinical kinase inhibitors.[4]

Caption: Interaction of a this compound inhibitor with a kinase active site.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, purification, and analysis of this compound.

Protocol: Synthesis of a this compound Derivative

This protocol describes a general three-component reaction for synthesizing this compound-5-carbonitrile derivatives, a common synthetic workflow.[22]

Materials:

-

Desired aldehyde (2 mmol)

-

Malononitrile (2 mmol)

-

Amidine hydrochloride (2 mmol)

-

Sodium acetate (2 mmol)

-

Ethanol (20 mL)

-

Round-bottom flask (100 mL), reflux condenser, magnetic stirrer

Procedure:

-

In a 100 mL round-bottom flask, combine the aldehyde (2 mmol), malononitrile (2 mmol), the appropriate amidine hydrochloride (2 mmol), and sodium acetate (2 mmol).[22]

-

Add 20 mL of ethanol to the flask.

-

Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product will often precipitate from the solution upon cooling. Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the crude this compound derivative.

Protocol: Purification by Recrystallization

This protocol is a standard method for purifying solid organic compounds like this compound.[11]

Materials:

-

Crude this compound

-

Ethyl acetate (EtOAc)

-

Erlenmeyer flasks, hotplate, Buchner funnel

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethyl acetate to just dissolve the solid. The key is to create a saturated solution at the solvent's boiling point.

-

Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

As the solution cools, the solubility of the this compound will decrease, and pure crystals will form.

-

To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.[11]

-

Wash the crystals with a small amount of cold ethyl acetate.

-

Dry the crystals in a vacuum oven to remove residual solvent.

Sources

- 1. CAS 591-54-8: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. The 1',4'-iminopyrimidine tautomer of thiamin diphosphate is poised for catalysis in asymmetric active centers on enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amino-imino tautomerization reaction of the this compound/acetic acid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1’4’-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 591-54-8 [chemicalbook.com]

- 12. This compound, 98% | CymitQuimica [cymitquimica.com]

- 13. This compound CAS#: 591-54-8 [m.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. This compound [webbook.nist.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of 4-Aminopyrimidine from Pyrimidine: Pathways, Mechanisms, and Protocols

An in-depth technical guide or whitepaper on the core.

Executive Summary

The 4-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged pharmacophore in a multitude of clinically significant molecules, particularly protein kinase inhibitors.[1][2] Its ability to form critical hydrogen bond interactions within the ATP-binding sites of enzymes makes it an invaluable building block for drug discovery professionals.[2] This guide provides a comprehensive technical overview of the primary synthetic pathways for obtaining this compound, starting from the parent pyrimidine heterocycle. We will dissect two principal strategies: the direct C-H functionalization via nucleophilic substitution of hydrogen, and the more prevalent two-step approach involving the synthesis of an activated 4-substituted pyrimidine intermediate followed by nucleophilic aromatic substitution (SNAr). The causality behind experimental choices, detailed mechanistic insights, step-by-step protocols, and comparative data are presented to equip researchers and process chemists with a thorough understanding of these essential transformations.

Part 1: The Strategic Importance of the this compound Core

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA. In medicinal chemistry, its synthetic analogues have yielded a wealth of therapeutic agents.[3] The this compound moiety, in particular, has emerged as a "hinge-binding" motif of exceptional importance. The arrangement of its ring nitrogens and exocyclic amino group allows it to act as both a hydrogen bond donor and acceptor, effectively mimicking the adenine portion of ATP.[2] This property has been exploited in the design of potent and selective inhibitors for various protein kinases implicated in cancer and inflammatory diseases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[2] Mastering the synthesis of this core structure from its fundamental parent ring is, therefore, a critical skill for chemists in the pharmaceutical industry.

Part 2: Synthetic Pathways from Pyrimidine

The synthesis of this compound from the pyrimidine ring is primarily approached via two distinct strategies. The choice between them depends on factors such as required scale, tolerance for harsh reagents, and the need for subsequent derivatization.

Pathway A: Direct C-H Amination via Nucleophilic Substitution of Hydrogen

This approach involves the direct replacement of a hydrogen atom on the electron-deficient pyrimidine ring with an amino group. The most classic transformation in this category is the Chichibabin reaction.

First reported in 1914, the Chichibabin reaction facilitates the direct amination of nitrogen-containing heterocycles using strong amide bases.[4][5]

Mechanism and Rationale: The pyrimidine ring is electron-deficient due to the electronegativity of its two nitrogen atoms, making it susceptible to attack by potent nucleophiles. The mechanism proceeds via an addition-elimination sequence:

-

Nucleophilic Attack: The powerful amide anion (NH₂⁻), typically generated from sodium amide (NaNH₂), attacks an electron-poor carbon atom (C2, C4, or C6) of the pyrimidine ring.[6][7]

-

Formation of a σ-Adduct: This attack forms a negatively charged, non-aromatic intermediate known as a Meisenheimer or σ-adduct.[7]

-

Elimination of Hydride: Aromaticity is restored through the elimination of a hydride ion (H⁻), which is a notoriously poor leaving group. This step is the energetic bottleneck and is driven forward by the formation of stable dihydrogen gas (H₂) as the hydride reacts with an available proton source (e.g., ammonia or the product amine).[6]

For pyrimidine, the reaction can be complex. Nucleophilic attack by the amide ion can occur at C-2, C-4, or C-6. While attack at C-2 is kinetically favored due to the strong inductive effect of both adjacent nitrogens, the resulting σ-adduct may be less stable. Attack at C-4 leads to the desired product. In some cases, complex ring-opening and closing sequences, known as the SN(ANRORC) mechanism, can occur, particularly when using potassium amide in liquid ammonia.[8]

Causality of Experimental Choices:

-

Reagent: Sodium amide (NaNH₂) is the classic reagent, providing a highly potent nucleophile (NH₂⁻). Its handling requires caution due to its reactivity.[7]

-

Solvent: High-boiling, inert aprotic solvents like xylene or toluene are often used to achieve the high temperatures (100–130°C) necessary to overcome the activation barrier for hydride elimination.[4] Alternatively, liquid ammonia can be used as a solvent, often with potassium amide.[8]

-

Workup: An acidic workup is required to protonate the resulting sodium salt of the aminopyrimidine to yield the neutral product.[7]

Diagram of the Chichibabin Reaction Pathway

Caption: The Chichibabin reaction mechanism for the direct amination of pyrimidine.

Pathway B: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This is the most versatile and widely employed strategy. It is a two-step process that involves first activating the 4-position with a good leaving group, followed by its displacement with an amine.

The key to the SNAr strategy is the installation of a leaving group, typically a halogen, at the target position. 4-Bromopyrimidines and 4-chloropyrimidines are common intermediates. A one-pot method for synthesizing 4-bromopyrimidines has been reported, offering an efficient route to these key precursors.[9] The synthesis often proceeds from pyrimidin-4-one (a tautomer of 4-hydroxypyrimidine), which is then halogenated using standard reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃).

Experimental Protocol: Synthesis of 4-Chloropyrimidine from Pyrimidin-4-one

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, place pyrimidin-4-one (1.0 eq.).

-

Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, ~3.0 eq.) to the flask with cooling in an ice bath.

-

Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 105-110°C) for 2-3 hours. The reaction should be monitored by TLC or LC-MS.

-

Quenching: After cooling to room temperature, the excess POCl₃ is removed under reduced pressure. The residue is then very cautiously poured onto crushed ice.

-

Extraction: The aqueous solution is neutralized with a solid base (e.g., sodium carbonate) and extracted several times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.

With a 4-halopyrimidine in hand, the amino group can be installed via an SNAr reaction. This mechanism is highly efficient on electron-deficient rings like pyrimidine.[10][11]

Mechanism and Rationale: The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nucleophile (ammonia or an amine) attacks the carbon atom bearing the leaving group (the C4 halogen). This is typically the rate-determining step.[12] The high electronegativity of the halogen (F > Cl > Br > I) makes the attached carbon more electrophilic and thus more susceptible to attack, which is why the reactivity order in SNAr is often the reverse of that seen in SN2 reactions.[11][12]

-

Intermediate Stabilization: The attack forms a resonance-stabilized anionic intermediate (a Meisenheimer complex). The negative charge is delocalized onto the electronegative ring nitrogen atoms, which provides a low-energy pathway for the reaction.[11] Resonance structures show that attack at C4 (or C2/C6) allows for this stabilization, whereas attack at C5 does not, explaining the high regioselectivity.[12]

-

Elimination of Leaving Group: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored to yield the final this compound product.

Causality of Experimental Choices:

-

Nucleophile: Anhydrous ammonia, aqueous ammonium hydroxide, or an amine can be used.

-

Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they can solvate the charged intermediate without interfering with the nucleophile.[12]

-

Base: When using a neutral amine nucleophile, a non-nucleophilic "scavenger" base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added. This base neutralizes the acid (e.g., HCl) formed during the reaction, preventing the protonation and deactivation of the starting amine nucleophile.[12]

-

Catalyst: Unlike many C-N bond-forming reactions, SNAr on an activated ring like a halopyrimidine is typically a thermal, catalyst-free reaction. Palladium catalysts are generally not required.[12]

Diagram of the SNAr Pathway

Sources

- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 6. myttex.net [myttex.net]

- 7. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 8. research.wur.nl [research.wur.nl]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Scaffold: A Technical Guide to the Biological Activity of 4-Aminopyrimidine and Its Derivatives

Introduction: The Enduring Prominence of the 4-Aminopyrimidine Core in Drug Discovery

The this compound moiety is a privileged heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry and drug discovery. Its inherent ability to form crucial hydrogen bond interactions with biological targets, coupled with the synthetic tractability of the pyrimidine ring, has rendered it an invaluable building block for the development of a diverse array of therapeutic agents. This guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established knowledge with practical, field-proven insights. The this compound scaffold is a key pharmacophore in the design of small-molecule inhibitors for various diseases[1][2].

I. The Epicenter of Activity: Kinase Inhibition

A predominant role of this compound derivatives in pharmacology is their function as potent kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The this compound core effectively mimics the adenine base of ATP, enabling competitive binding to the kinase ATP-binding pocket.

A. Epidermal Growth Factor Receptor (EGFR) Inhibition

Overexpression and mutation of EGFR are central to the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC)[3]. This compound derivatives have been extensively developed as EGFR inhibitors, including those targeting resistance mutations like T790M and C797S[3].

Mechanism of Action: These compounds typically function as ATP-competitive inhibitors, binding to the hinge region of the EGFR kinase domain. Covalent inhibitors, often incorporating a reactive group like an acrylamide moiety, form an irreversible bond with a cysteine residue (e.g., Cys797) in the active site, leading to sustained inhibition.

Structure-Activity Relationship (SAR):

-

Core Scaffold: The this compound core is essential for hinge-binding interactions.

-

Substitutions at the 2- and 5-positions: Modifications at these positions are crucial for optimizing potency and selectivity. For instance, incorporating a 2-phenyl group can enhance binding affinity[3].

-

Solubilizing Groups: The addition of polar groups is often necessary to improve the physicochemical properties and bioavailability of the compounds.

Exemplary Compounds: A series of 2-phenyl-4-aminopyrimidine derivatives have been designed to overcome resistance mediated by T790M/C797S mutations in EGFR[3]. Similarly, pyrazolo[3,4-d]pyrimidin-4-amine based compounds have shown significant potency against EGFR[1].

II. Broadening the Horizon: Diverse Biological Activities

Beyond kinase inhibition, the this compound scaffold has demonstrated a remarkable breadth of biological activities, highlighting its versatility in addressing a wide range of therapeutic needs.

A. Anti-inflammatory Properties

Chronic inflammation is a key contributor to a multitude of diseases. This compound derivatives have emerged as promising anti-inflammatory agents.

Mechanism of Action: The anti-inflammatory effects of these derivatives can be attributed to the inhibition of pro-inflammatory cytokine production, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8)[4]. Some derivatives also exhibit inhibitory activity against enzymes like lipoxygenase[5]. The parent compound, 4-aminopyridine (4-AP), has been shown to reduce the expression of pro-inflammatory cytokines like IL-1β and TNFα while promoting anti-inflammatory markers[6][7].

Structure-Activity Relationship (SAR): For 4-indolyl-2-arylaminopyrimidine derivatives, substitutions on the 4-position of the phenyl ring significantly impact anti-inflammatory activity. For instance, open-chain aliphatic amines have shown that activity increases with chain length[4].

Exemplary Compounds: Compounds 6c and 6h from a series of 4-indolyl-2-arylaminopyrimidine derivatives demonstrated superior inhibition of IL-6 and IL-8 release, with inhibition rates ranging from 62% to 77% and 65% to 72%, respectively[4].

B. Antimicrobial and Antiviral Potential

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. This compound derivatives have shown promise in this arena.

Antimicrobial Activity: Certain 4-aminopyrimido[4,5-b]quinoline derivatives have been found to possess in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[8] The presence of a thio-function in these derivatives appears to be crucial for their activity[8]. Novel amino-pyrimidine derivatives synthesized from chalcones have also demonstrated significant activity against Candida albicans and Aspergillus niger[9].

Antiviral Activity: While some simple 4-amino-2,6-dichloropyrimidine derivatives have shown limited direct antiviral activity, the broader pyrimidine class is being investigated for its potential to inhibit host cell kinases that are essential for viral replication[10]. This approach may offer a higher barrier to the development of viral drug resistance[10]. However, other studies have reported that 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives exhibit potent anti-influenza virus activity, with EC50 values in the range of 0.01-0.1 µM for both type A and B influenza viruses[11].

C. Neurological Applications: Potassium Channel Blockade

4-Aminopyridine (4-AP) is a well-known blocker of voltage-gated potassium (K+) channels and is clinically approved for the symptomatic treatment of multiple sclerosis[12].

Mechanism of Action: By blocking K+ channels, 4-AP enhances the conduction of action potentials in demyelinated axons, thereby improving neurological function. In the context of cancer, 4-AP has been shown to induce apoptosis in malignant astrocytoma and acute myeloid leukemia cells[13][14].

Structure-Activity Relationship (SAR): Studies on 4-aminopyridine derivatives have shown that substitutions at the 2 and 3 positions can significantly alter their potency as K+ channel blockers. For example, 3-methyl-4-aminopyridine was found to be approximately 7-fold more potent than 4-AP[12].

III. Experimental Protocols and Methodologies

To rigorously assess the biological activity of this compound derivatives, a suite of well-defined experimental protocols is essential. The following sections detail key methodologies.

A. Kinase Inhibition Assay

Objective: To determine the in vitro potency of a compound to inhibit a specific kinase.

Methodology:

-

Reagents and Materials: Recombinant kinase, substrate peptide, ATP, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare a serial dilution of the test compound. b. In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and detect the amount of ADP produced using a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation: The inclusion of a known potent inhibitor as a positive control and a vehicle control (e.g., DMSO) as a negative control is critical for validating the assay results.

B. Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Methodology:

-

Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Self-Validation: A positive control (e.g., a known cytotoxic drug) and a negative control (vehicle) are essential for validating the assay's performance.

IV. Visualizing the Science: Diagrams and Workflows

A. Generalized Kinase Inhibition Workflow

Caption: Inhibition of the EGFR signaling cascade.

V. Quantitative Data Summary

| Compound Class/Derivative | Target | Activity (IC50/EC50) | Reference |

| Pyrazolo[3,4-d]pyrimidine | BTK | 0.17 nM | [1] |

| Pyrazolo[3,4-d]pyrimidine | EGFR | 0.21 nM | [1] |

| 4-indolyl-2-arylaminopyrimidine (6c) | IL-6 Release | 62-77% inhibition | [4] |

| 4-indolyl-2-arylaminopyrimidine (6h) | IL-8 Release | 65-72% inhibition | [4] |

| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine | Influenza A/B | 0.01-0.1 µM | [11] |

| 3-methyl-4-aminopyridine | K+ Channel | ~7x more potent than 4-AP | [12] |

| This compound analog 37 | p70S6K/Akt | Single-digit nM | [15] |

Conclusion: The Future is Bright for this compound Derivatives

The this compound scaffold continues to be a remarkably fruitful starting point for the design and discovery of novel therapeutics. Its chemical versatility and proven track record in targeting a wide array of biological entities, from kinases to ion channels, underscore its enduring importance in medicinal chemistry. As our understanding of disease biology deepens, the rational design of new this compound derivatives, guided by detailed structure-activity relationship studies and robust experimental validation, will undoubtedly lead to the development of next-generation therapies for a multitude of human ailments.

References

- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. ([Link])

- Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. ([Link])

- Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer. ([Link])

- Discovery of this compound analogs as highly potent dual P70S6K/Akt inhibitors. ([Link])

- Novel 4-aminopyrimido[4,5-b]quinoline Derivatives as Potential Antimicrobial Agents. ([Link])

- 4-Aminopyrazolo[3,4-d]pyrimidine. ([Link])

- Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. ([Link])

- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. ([Link])

- Synthesis and Biological Activity of Some 4-(Substituted)aminopyrimidines. ([Link])

- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer

- Synthesis and Anti-Inflammatory Activity of Spiropyrimido[4,5-d]pyrimidine Deriv

- 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regener

- 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice. ([Link])

- Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggreg

- Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFR inhibitors for the treatment of non-small cell lung cancer. ([Link])

- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer

- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput

- Research developments in the syntheses, anti-inflammatory activities and structure–activity rel

- Synthesis and anti-influenza virus activity of novel pyrimidine deriv

- 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor p

- Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Deriv

- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. ([Link])

- Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener

- Development of a 4-aminopyrazolo[3,4-d]pyrimidine-based dual IGF1R/Src inhibitor as a novel anticancer agent with minimal toxicity. ([Link])

- Design, Synthesis and Biological Evaluation of New Pyrimidine Deriv

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. ([Link])

- Recent Advances in Pyrimidine-Based Drugs. ([Link])

- Design, synthesis, and anticancer activity of novel 4-thiazolidinone-phenylaminopyrimidine hybrids. ([Link])

- Structure of our previously reported anticancer aminopyrimidine deriv

- 4-Aminopyridine causes apoptosis and blocks an outward rectifier K+ channel in malignant astrocytoma cell lines. ([Link])

- Investigation of the Effects of Blocking Potassium Channels With 4-Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines. ([Link])

- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput

- Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)

- Voltage-gated potassium channel blocker 4-aminopyridine induces glioma cell apoptosis by reducing expression of microRNA-10b-5p. ([Link])

- Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ([Link])

- Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral St

- Recent Studies on the Anticancer Activity of Pyrimidine Deriv

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). ([Link])

- (PDF) Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)

- Chemical structures of the most active antiviral pyrimidine deriv

- Synthesis and Structural Studies of 4-Thioxopyrimidines with Antimicrobial Activities. ([Link])

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. ([Link])

- aminopyridine inhibits cell proliferation and affects anti-tumor activ. ([Link])

Sources

- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 4-aminopyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Aminopyridine causes apoptosis and blocks an outward rectifier K+ channel in malignant astrocytoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of this compound analogs as highly potent dual P70S6K/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of the 4-Aminopyrimidine Scaffold: A Technical Guide for Medicinal Chemists

Abstract

The 4-aminopyrimidine core is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in the design and discovery of a multitude of therapeutic agents. Its remarkable versatility stems from its ability to engage in key hydrogen bonding interactions with biological targets, its synthetic tractability, and its favorable physicochemical properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's role as a critical building block. We will delve into its fundamental properties, explore robust synthetic strategies, dissect its mechanism of action as a pharmacophore, particularly in the context of kinase inhibition, and provide a detailed experimental protocol for the synthesis of a representative derivative.

Introduction: The Significance of the this compound Moiety

The pyrimidine ring is a fundamental heterocyclic aromatic compound and a key component of nucleic acids.[1] The introduction of an amino group at the C4 position dramatically enhances its utility in medicinal chemistry, transforming it into a potent pharmacophore. The this compound motif is prevalent in numerous FDA-approved drugs, particularly in the realm of oncology, where it forms the core of many successful kinase inhibitors.[2][3] Its success can be attributed to its role as a bioisostere for other aromatic systems, like the phenyl group, often improving pharmacokinetic and pharmacodynamic properties.[1][4] The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while the exocyclic amino group serves as a hydrogen bond donor, allowing for a characteristic "hinge-binding" interaction with the backbone of many protein kinases.[5]

This guide will explore the key attributes that make this compound an indispensable tool in the medicinal chemist's arsenal.

Physicochemical Properties and Bioisosteric Considerations

The this compound scaffold possesses a unique set of physicochemical properties that contribute to its success in drug design. Its aromatic nature provides a rigid framework for the precise orientation of substituents, while the presence of nitrogen atoms influences its polarity and solubility.

Bioisosterism: A key strategy in medicinal chemistry is the replacement of a functional group with another that has similar physical or chemical properties, a concept known as bioisosteric replacement.[6][7] The this compound moiety is an excellent bioisostere for a variety of functional groups, most notably the amide bond.[8] This substitution can lead to improved metabolic stability, enhanced cell permeability, and altered pharmacokinetic profiles. For instance, replacing a labile amide linkage with the more robust this compound ring can prevent enzymatic degradation, leading to a longer in vivo half-life.

Synthetic Strategies for this compound Derivatives

The synthetic accessibility of the this compound core allows for extensive structural diversification. A variety of synthetic routes have been developed, ranging from classical condensation reactions to modern cross-coupling methodologies.

Classical Synthesis: Condensation Reactions

One of the most common and established methods for constructing the pyrimidine ring is through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a guanidine or urea derivative. Modifications of this approach allow for the direct incorporation of the 4-amino group.

Modern Synthetic Methods

Modern organic synthesis has provided a plethora of tools for the functionalization of the pyrimidine core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to introduce aryl or heteroaryl substituents at various positions on the pyrimidine ring.[9] Furthermore, C-H activation and amination reactions offer direct and efficient ways to install the desired functionalities.[10][11]

A particularly interesting transformation is the Dimroth rearrangement , an isomerization of N-substituted 2-imino-1,2-dihydropyrimidines to 2-(substituted amino)pyrimidines, which can be a useful tool in the synthesis of certain this compound derivatives.[12][13][14]

Below is a generalized workflow for the synthesis of this compound derivatives, highlighting key synthetic transformations.

Caption: Generalized synthetic workflow for this compound derivatives.

Mechanism of Action: The Hinge-Binding Pharmacophore in Kinase Inhibition

A primary reason for the prevalence of the this compound scaffold in drug discovery is its remarkable ability to act as a "hinge-binder" in the ATP-binding pocket of protein kinases.[5] Protein kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[15]

The ATP-binding site of kinases is comprised of a hinge region, a sugar pocket, and a phosphate-binding region. The this compound core of an inhibitor typically forms two or three crucial hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms of the hinge region residues. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the binding of the natural substrate and inhibiting the kinase's catalytic activity.

Caption: Hinge-binding interaction of a this compound inhibitor.

The substituents on the this compound core (R1 and R2 in the diagram) are then strategically designed to occupy the adjacent hydrophobic pockets, further enhancing binding affinity and selectivity for the target kinase.

Case Study: this compound in PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human cancers.[16][17] Consequently, inhibitors targeting key kinases in this pathway are of significant therapeutic interest. The this compound scaffold has been successfully employed in the development of potent and selective inhibitors of kinases within this pathway, such as Akt and mTOR.

Caption: Simplified PI3K/Akt/mTOR signaling pathway with a this compound inhibitor targeting Akt.[18][19]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has led to a deep understanding of the structure-activity relationships (SAR) governing its inhibitory activity against various kinases. The following table summarizes key SAR insights for a hypothetical series of this compound-based kinase inhibitors.

| Compound | R1 | R2 | IC50 (nM) | Key Observations |

| 1a | H | Phenyl | 500 | Baseline activity with a simple phenyl substituent. |

| 1b | H | 4-Methoxyphenyl | 250 | Electron-donating group improves potency. |

| 1c | H | 4-Chlorophenyl | 750 | Electron-withdrawing group is detrimental. |

| 2a | Methyl | Phenyl | 100 | Small alkyl group at R1 enhances activity, likely by occupying a small hydrophobic pocket. |

| 2b | Methyl | 4-Methoxyphenyl | 50 | Combination of favorable substituents at R1 and R2 leads to a significant increase in potency. |

| 3a | H | Pyridyl | 150 | Heteroaromatic ring at R2 can improve properties such as solubility and introduce additional interactions. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: Synthesis of a 4-Aryl-2-aminopyrimidine Derivative via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of a 4-aryl-2-aminopyrimidine derivative, a common structural motif in kinase inhibitors.

Workflow:

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chloropyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 6-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Perspectives

The this compound scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its ability to act as a hinge-binding pharmacophore, coupled with its synthetic tractability, ensures its continued prominence in the development of novel therapeutics, particularly in the field of kinase inhibition. Future research will likely focus on the development of more complex and diverse this compound derivatives through innovative synthetic methodologies, including late-stage functionalization techniques. Furthermore, the exploration of this scaffold in targeting other enzyme families and protein-protein interactions represents an exciting avenue for future drug discovery efforts. The foundational principles and practical guidance provided in this technical guide are intended to empower researchers to fully leverage the potential of the this compound core in their quest for new and improved medicines.

References

- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.

- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.

- Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society. [Link]

- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

- Thiamine. Wikipedia. [Link]

- Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles.

- C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society. [Link]

- Neuroprotective Properties of 4-Aminopyridine.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.

- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors.

- Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines. The Journal of Organic Chemistry. [Link]

- Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of General Physiology. [Link]

- 4-aminopyridine – the new old drug for the treatment of neurodegener

- C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionaliz

- Synthesis of 4-and 4,6-disubstituted 2-aminopyrimidine derivatives.

- Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines. PubMed. [Link]

- Effects of 4-aminopyridine in experimental CNS demyelin

- Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. MDPI. [Link]

- Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega. [Link]

- Recent Advances in Pyrimidine-Based Drugs.

- PI3K/AKT/mTOR signaling p

- Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175.

- Application of Bioisosteres in Drug Design. The University of Tokyo. [Link]

- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.

- Scheme 4. Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes a.

- The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds.

- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W

- Some FDA-approved pharmaceutical drugs with 2-aminopyrimidine moieties.

- PI3K/AKT/mTOR p

- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. MDPI. [Link]

- Antiviral Activity of Pyrimidine Containing Compounds: P

- A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. [Link]

- Pyrimidine synthesis. Organic Chemistry Portal. [Link]

- Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches.

- A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively...

- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

- The target landscape of clinical kinase drugs.

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effects of 4-aminopyridine in experimental CNS demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

Discovery and history of 4-Aminopyrimidine in organic synthesis

An In-Depth Technical Guide to the Discovery and History of 4-Aminopyrimidine in Organic Synthesis

Abstract

This compound stands as a cornerstone scaffold in modern medicinal chemistry and drug development. Its structural resemblance to the purine bases of nucleic acids allows it to function as a privileged pharmacophore, particularly in the design of kinase inhibitors. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this compound. We will trace the progression from foundational condensation reactions to the development of highly efficient, scalable industrial processes. This narrative emphasizes the underlying chemical principles, mechanistic insights, and the causal relationships behind key experimental choices, offering researchers and drug development professionals a comprehensive understanding of this vital heterocyclic compound.

Introduction: The Enduring Significance of the this compound Scaffold

The pyrimidine ring system is a fundamental motif in biological chemistry, forming the core of nucleobases such as cytosine, thymine, and uracil.[1] The strategic placement of an amino group at the C4 position creates this compound, a molecule with profound implications for therapeutic design.[2] This compound serves as a critical building block and a key intermediate in the synthesis of a multitude of biologically active molecules.[2]

Its primary value lies in its role as an "ATP mimic." The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bond interactions with the hinge region of protein kinases, a family of enzymes frequently dysregulated in diseases like cancer.[3] This bioisosteric relationship has led to the extensive exploration of this compound derivatives as potent and selective inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[3][4] The versatility and proven track record of this scaffold ensure its continued relevance in the quest for novel therapeutics.[3][5][6]

Foundational Synthetic Strategies: The Prinzbach and Related Condensations

The history of this compound synthesis is intrinsically linked to the broader history of pyrimidine chemistry. The most classical and widely utilized approach for constructing the pyrimidine ring involves the condensation of a three-carbon (C-C-C) dielectrophilic fragment with an N-C-N fragment, such as an amidine, urea, or guanidine.[7] This fundamental strategy, often referred to as the Prinzbach synthesis, laid the groundwork for early preparations of substituted pyrimidines.

The core principle involves the reaction between a 1,3-dicarbonyl compound (or a functional equivalent) and formamidine. The reaction proceeds through a sequence of condensation and cyclization steps to furnish the pyrimidine ring.

Mechanism of the General Prinzbach Synthesis

The reaction is typically base-catalyzed, initiating the formation of an enolate from the 1,3-dicarbonyl compound. This nucleophilic enolate attacks one of the electrophilic carbons of the amidine. A subsequent intramolecular condensation and dehydration event leads to the formation of the aromatic pyrimidine ring.

Caption: General workflow for classical pyrimidine synthesis.

While versatile for many pyrimidine derivatives, the direct synthesis of unsubstituted this compound via this classic route can be challenging due to the stability and availability of the precise three-carbon precursors required.

Key Breakthroughs: Synthesis from Malononitrile and Acrylonitrile

The development of more efficient and direct routes to this compound hinged on the use of more reactive and strategically functionalized starting materials. Malononitrile and acrylonitrile emerged as pivotal precursors, enabling more streamlined and higher-yielding syntheses.

The Malononitrile Pathway

Malononitrile (CH₂(CN)₂) is an inexpensive and highly reactive starting material. Its acidic methylene protons and the two nitrile groups provide multiple reaction sites for building the pyrimidine core. A common strategy involves a multi-step process beginning with the formation of an activated enamine intermediate, followed by cyclization.[8]

A plausible and well-documented pathway proceeds as follows:

-

Formation of Aminomethylenemalononitrile: Malononitrile reacts with a formamidine salt (e.g., formamidine acetate) to form the key enamine intermediate.[8]

-

Cyclization to 4-Amino-5-cyanopyrimidine: This intermediate then undergoes cyclization with another equivalent of a formamidine source to construct the pyrimidine ring, yielding 4-amino-5-cyanopyrimidine.[8]

-

Conversion to 4,5-Diaminopyrimidine and subsequent deamination: While this route often leads to 4,5-diaminopyrimidine, subsequent chemical steps can be employed to selectively remove the 5-amino group if only this compound is desired.[8] However, more direct routes have since been developed.

Caption: A key synthetic pathway starting from malononitrile.

The Acrylonitrile Pathway: A Scalable Industrial Process

A significant advancement, particularly for industrial-scale production, was the development of a Lewis acid-catalyzed process starting from the bulk chemical acrylonitrile.[9] This method avoids the use of more hazardous reagents and costly derivatization steps, offering yields of up to 90%.[9]

This process leverages the reactivity of acrylonitrile in a condensation reaction, demonstrating a shift towards more atom-economical and scalable synthetic designs. While the specific proprietary details of the industrial process are often protected, the strategy represents a cornerstone of modern, efficient synthesis of this vital intermediate.[9]

Experimental Protocols: A Comparative Look

To provide a practical perspective, this section details two distinct experimental approaches: a classical condensation method and a more modern, solvent-free approach for a related derivative that illustrates contemporary principles.

Protocol 1: Classical Synthesis of a Substituted this compound

This protocol describes a general method for synthesizing a substituted pyrimidine, which is the foundational chemistry from which specific this compound syntheses evolved. It involves the condensation of a β-ketoester with guanidine.

| Parameter | Description |

| Reactants | Ethyl acetoacetate (1.0 eq), Guanidine hydrochloride (1.1 eq), Sodium ethoxide (1.1 eq) |

| Solvent | Anhydrous Ethanol |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4-6 hours |

| Workup | 1. Cool the reaction mixture. 2. Neutralize with acetic acid. 3. Reduce solvent volume under vacuum. 4. Cool to induce crystallization. 5. Filter the solid product and wash with cold ethanol. |

| Expected Yield | 60-75% |

Step-by-Step Methodology:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

Guanidine hydrochloride is added to the sodium ethoxide solution and stirred for 20 minutes.

-

Ethyl acetoacetate is added dropwise to the mixture.

-

The reaction mixture is heated to reflux and maintained for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and neutralized with glacial acetic acid.

-

The solvent is partially removed using a rotary evaporator.

-

The concentrated solution is cooled in an ice bath to precipitate the product.

-

The solid is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Causality Insight: The use of a strong base like sodium ethoxide is critical to deprotonate the guanidine hydrochloride in situ to the free guanidine base and also to catalyze the condensation by forming the enolate of the β-ketoester.

Protocol 2: Modern Solvent-Free Synthesis of 2-Aminopyrimidine Derivatives

This protocol illustrates a modern, environmentally conscious approach for synthesizing substituted 2-aminopyrimidines. The principles of nucleophilic substitution on a pre-formed pyrimidine ring are central to many modern strategies.[10]

| Parameter | Description |

| Reactants | 2-Amino-4,6-dichloropyrimidine (1.0 eq), Substituted amine (1.0 eq), Triethylamine (2.0 eq) |

| Solvent | None (Solvent-free condition) |

| Temperature | 80–90 °C |

| Reaction Time | 4-12 hours |

| Workup | 1. Add distilled water to the reaction mixture. 2. Filter the resulting precipitate. 3. Recrystallize the solid from ethanol. |

| Expected Yield | Good to Excellent (as reported)[10] |

Step-by-Step Methodology:

-

Finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol) are combined in a reaction vessel.[10]

-

The mixture is heated to 80–90 °C under solvent-free conditions.[10]

-

The reaction is monitored by TLC until the starting material is consumed.[10]

-

After completion, the reaction mixture is cooled and distilled water is added.[10]

-

The precipitate that forms is collected by filtration.[10]

-

The crude product is purified by recrystallization from ethanol to yield the pure aminopyrimidine derivative.[10]

Causality Insight: This method leverages the high reactivity of the chloro-substituents on the pyrimidine ring towards nucleophilic aromatic substitution. Triethylamine acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion. The solvent-free condition is a hallmark of green chemistry, reducing waste and often increasing reaction rates.

Conclusion and Future Outlook

The synthetic history of this compound is a compelling narrative of chemical innovation. From its roots in classical heterocyclic chemistry, the field has progressed to highly sophisticated and efficient methodologies driven by the compound's immense value in drug discovery. Early, often low-yielding, multi-step syntheses have been supplanted by streamlined, atom-economical, and industrially scalable processes utilizing readily available feedstocks like acrylonitrile.

Looking ahead, the synthesis of this compound and its derivatives will likely continue to evolve. The principles of green chemistry will drive further innovation in catalytic methods, potentially using earth-abundant metals and exploring flow chemistry for continuous, safe, and efficient production. As our understanding of medicinal chemistry deepens, the demand for novel, diverse, and efficiently synthesized this compound derivatives will undoubtedly grow, ensuring this humble scaffold remains at the forefront of therapeutic innovation.

References

- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.

- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

- SYNTHESIS OF PYRIMIDINE DERIV

- Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process.

- Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2.

- (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bu.edu.eg [bu.edu.eg]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

A Technical Guide to 4-Aminopyrimidine Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Kinases and the Rise of Privileged Scaffolds

Protein kinases are fundamental mediators of cellular signal transduction, regulating a vast array of processes including cell growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[1][2] Small-molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases by competitively binding to the ATP-binding site of these enzymes, thereby blocking their catalytic function.[3][4]

Within the expansive chemical space of kinase inhibitors, certain molecular frameworks have emerged as "privileged scaffolds." These structures, such as the 4-aminopyrimidine core, exhibit a remarkable versatility, allowing them to bind to the highly conserved ATP-binding site of numerous kinases with high affinity.[2][4] This guide provides an in-depth technical overview of this compound derivatives, exploring their mechanism of action, structure-activity relationships (SAR), and the experimental workflows essential for their development as potent and selective kinase inhibitors.

The this compound Scaffold: A Bioisostere for ATP

The efficacy of the this compound scaffold lies in its ability to mimic the adenine base of ATP.[4] This bioisosteric relationship enables it to form critical hydrogen bond interactions with the "hinge" region of the kinase active site, a short sequence of amino acids that connects the N- and C-terminal lobes of the kinase domain.[1][2] The 4-amino group and one of the pyrimidine ring nitrogens typically act as hydrogen bond donors and acceptors, respectively, anchoring the inhibitor in the active site and providing a stable foundation for further chemical modifications to enhance potency and selectivity.[1]

Mechanism of Action: Competitive ATP Inhibition

This compound derivatives function as ATP-competitive inhibitors. They bind reversibly to the catalytic site of the kinase, directly competing with the endogenous ATP substrate. By occupying this site, the inhibitor prevents the transfer of a phosphate group from ATP to the target protein, thereby interrupting the downstream signaling cascade. The core scaffold's interaction with the hinge region is the primary determinant of this inhibitory mechanism.[1][3]

Below is a conceptual diagram illustrating this key interaction within the kinase ATP-binding pocket.

Caption: General binding mode of a this compound inhibitor.

Structure-Activity Relationship (SAR) and Drug Design

The development of potent and selective this compound-based inhibitors is driven by systematic SAR studies. Modifications at various positions of the pyrimidine ring can dramatically influence a compound's affinity for the target kinase, its selectivity over other kinases, and its pharmacokinetic properties.

-

Substitutions at the 2- and 6-positions: These positions are often modified to introduce groups that can interact with the hydrophobic regions of the ATP-binding site or extend into the solvent-exposed region to improve solubility and selectivity.

-

Fused Ring Systems: The this compound core is frequently part of a larger, fused heterocyclic system, such as a pyrazolo[3,4-d]pyrimidine or a pyrrolo[2,3-d]pyrimidine.[1] These fused rings can enhance binding affinity by increasing the surface area of interaction and introducing additional points for hydrogen bonding or hydrophobic interactions.[1][4] For example, the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold has been successfully used to develop inhibitors for targets like FGFR and BTK.[1]

The following table summarizes representative SAR data for a hypothetical series of this compound derivatives targeting a generic kinase, illustrating common trends observed in inhibitor optimization.

| Compound ID | R1 (at C2) | R2 (at C6) | Kinase IC50 (nM) |

| 1a | -H | -Phenyl | 550 |

| 1b | -Methyl | -Phenyl | 275 |

| 1c | -NH2 | -Phenyl | 120 |

| 1d | -NH2 | -(3-methoxyphenyl) | 45 |

| 1e | -NH2 | -(3-pyridyl) | 15 |

Data is illustrative and not from a specific publication.

Case Studies: Clinically Relevant Inhibitors

The versatility of the this compound scaffold is evident in the number of successful drug candidates that have emerged. While some well-known kinase inhibitors like Imatinib and Dasatinib contain related nitrogen-containing heterocyclic cores, the broader class of aminopyrimidine derivatives has led to numerous potent inhibitors targeting a wide range of kinases.[3] For instance, derivatives of the 4-aminopyrazolopyrimidine scaffold have shown significant potency against Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR).[1]

Synthetic Strategies: A General Overview